molecular formula C20H22N8O5 B1665966 Amethopterin CAS No. 60388-53-6

Amethopterin

Cat. No.: B1665966
CAS No.: 60388-53-6
M. Wt: 454.4 g/mol
InChI Key: FBOZXECLQNJBKD-UHFFFAOYSA-N
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Description

2-[[[4-[(2,4-diamino-6-pteridinyl)methyl-methylamino]phenyl]-oxomethyl]amino]pentanedioic acid is a member of folic acids.
An antineoplastic antimetabolite with immunosuppressant properties. It is an inhibitor of TETRAHYDROFOLATE DEHYDROGENASE and prevents the formation of tetrahydrofolate, necessary for synthesis of thymidylate, an essential component of DNA.

Mechanism of Action

Amethopterin, also known as Methotrexate, is a chemotherapy agent and immune-system suppressant . It has been widely used for the treatment of various diseases, including oncological, inflammatory, and pulmonary ones .

Target of Action

This compound primarily targets the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of tetrahydrofolate, a co-factor involved in the synthesis of nucleotides. By inhibiting DHFR, this compound disrupts the synthesis of nucleotides, thereby suppressing cell division .

Mode of Action

This compound acts as a competitive inhibitor of DHFR . It binds to the active site of the enzyme, preventing the conversion of dihydrofolate to the active tetrahydrofolate . This inhibition leads to a reduction in the synthesis of DNA, RNA, and proteins .

Biochemical Pathways

The major physiological interactions of this compound include the folate pathway , adenosine , prostaglandins , leukotrienes , and cytokines . By inhibiting the folate pathway, this compound disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA . This disruption leads to the suppression of inflammation and prevention of cell division .

Pharmacokinetics

This compound exhibits a bioavailability of 60% at lower doses , which decreases at higher doses . It is metabolized in the liver and intracellularly . The elimination half-life ranges from 3-10 hours at lower doses to 8-15 hours at higher doses . The majority of this compound is excreted through urine (80-100%), with small amounts excreted in feces .

Result of Action

The inhibition of nucleotide synthesis by this compound prevents cell division, leading to its use in the treatment of various cancers . It also suppresses inflammation, making it effective in the treatment of autoimmune diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in individuals with kidney problems, lower doses may be needed . Long-term treatment with this compound requires regular checks for side effects .

Properties

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOZXECLQNJBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82334-40-5
Record name Methotrexate polyglutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82334-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID40859034
Record name N-(4-{[(2,4-Diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid
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Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60388-53-6, 51865-79-3, 59-05-2
Record name DL-Amethopterin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name DL-Methotrexate
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Record name DL-Amethopterin
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Record name D-Amethopterin
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Record name L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-
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Record name N-(4-{[(2,4-Diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid
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Record name N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-DL-glutamic acid
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Record name METHOTREXATE, (±)-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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